(1S,4S)-2-[(3-butyl-2-ethylsulfonylimidazol-4-yl)methyl]-2-azabicyclo[2.2.1]heptane
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Overview
Description
(1S,4S)-2-[(3-butyl-2-ethylsulfonylimidazol-4-yl)methyl]-2-azabicyclo[2.2.1]heptane is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique bicyclic structure combined with an imidazole ring, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4S)-2-[(3-butyl-2-ethylsulfonylimidazol-4-yl)methyl]-2-azabicyclo[2.2.1]heptane typically involves multiple steps, starting with the preparation of the imidazole ring followed by the introduction of the bicyclic structure. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. Techniques such as self-propagating high-temperature synthesis (SHS) can be employed to produce the compound efficiently .
Chemical Reactions Analysis
Types of Reactions
(1S,4S)-2-[(3-butyl-2-ethylsulfonylimidazol-4-yl)methyl]-2-azabicyclo[2.2.1]heptane can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the imidazole ring, using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and bases (e.g., sodium hydroxide). Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (1S,4S)-2-[(3-butyl-2-ethylsulfonylimidazol-4-yl)methyl]-2-azabicyclo[2.2.1]heptane is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its imidazole ring, which is known to interact with various biological targets.
Medicine
In medicine, this compound has potential applications as a pharmaceutical agent. Its unique structure may allow it to act as an inhibitor or activator of specific enzymes or receptors, making it a candidate for drug development.
Industry
In industrial applications, this compound can be used in the synthesis of advanced materials, such as polymers or catalysts, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (1S,4S)-2-[(3-butyl-2-ethylsulfonylimidazol-4-yl)methyl]-2-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can bind to metal ions or active sites within proteins, altering their activity. This binding can lead to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in various applications.
Dichloroaniline: Utilized in the production of dyes and herbicides.
Palladium(II) acetate: A catalyst for organic reactions, particularly in the formation of reactive adducts.
Uniqueness
What sets (1S,4S)-2-[(3-butyl-2-ethylsulfonylimidazol-4-yl)methyl]-2-azabicyclo[2.2.1]heptane apart from these similar compounds is its unique bicyclic structure combined with an imidazole ring. This combination provides distinct reactivity and binding properties, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
(1S,4S)-2-[(3-butyl-2-ethylsulfonylimidazol-4-yl)methyl]-2-azabicyclo[2.2.1]heptane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3O2S/c1-3-5-8-19-15(10-17-16(19)22(20,21)4-2)12-18-11-13-6-7-14(18)9-13/h10,13-14H,3-9,11-12H2,1-2H3/t13-,14-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWKBVIJJEJXHBC-KBPBESRZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=CN=C1S(=O)(=O)CC)CN2CC3CCC2C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN1C(=CN=C1S(=O)(=O)CC)CN2C[C@H]3CC[C@H]2C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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